molecular formula C13H13N3O2 B2857370 4-Pyrimidinecarboxylic acid,6-(phenylamino)-,ethyl ester CAS No. 1208980-88-4

4-Pyrimidinecarboxylic acid,6-(phenylamino)-,ethyl ester

Cat. No.: B2857370
CAS No.: 1208980-88-4
M. Wt: 243.266
InChI Key: HACGXKJKMHUOSL-UHFFFAOYSA-N
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Description

4-Pyrimidinecarboxylic acid, 6-(phenylamino)-, ethyl ester is an organic compound with a pyrimidine ring substituted with a phenylamino group at the 6-position and an ethyl ester group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Pyrimidinecarboxylic acid, 6-(phenylamino)-, ethyl ester typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.

    Introduction of the Phenylamino Group: The phenylamino group can be introduced via a nucleophilic aromatic substitution reaction using aniline and a suitable leaving group on the pyrimidine ring.

    Esterification: The carboxylic acid group at the 4-position can be esterified using ethanol and an acid catalyst to form the ethyl ester.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-Pyrimidinecarboxylic acid, 6-(phenylamino)-, ethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the phenylamino group or the ester group.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenylamino group or the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

    Substitution: Reagents such as halogens, alkyl halides, and sulfonyl chlorides can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine or alcohol derivative.

Scientific Research Applications

4-Pyrimidinecarboxylic acid, 6-(phenylamino)-, ethyl ester has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting pyrimidine-related pathways.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used in studies related to enzyme inhibition, receptor binding, and other biochemical processes.

Mechanism of Action

The mechanism of action of 4-Pyrimidinecarboxylic acid, 6-(phenylamino)-, ethyl ester depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or binding to receptors involved in disease pathways. The molecular targets and pathways involved would vary based on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

  • 4-Pyrimidinecarboxylic acid, 6-(phenylamino)-, methyl ester
  • 4-Pyrimidinecarboxylic acid, 6-(phenylamino)-, propyl ester
  • 4-Pyrimidinecarboxylic acid, 6-(phenylamino)-, butyl ester

Uniqueness

4-Pyrimidinecarboxylic acid, 6-(phenylamino)-, ethyl ester is unique due to its specific ester group, which can influence its solubility, reactivity, and biological activity compared to its methyl, propyl, and butyl counterparts. The ethyl ester group may provide an optimal balance between hydrophobicity and hydrophilicity, making it suitable for various applications.

Properties

IUPAC Name

ethyl 6-anilinopyrimidine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O2/c1-2-18-13(17)11-8-12(15-9-14-11)16-10-6-4-3-5-7-10/h3-9H,2H2,1H3,(H,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HACGXKJKMHUOSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NC=N1)NC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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